molecular formula C14H14N4O2S B2827127 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 953189-21-4

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2827127
CAS RN: 953189-21-4
M. Wt: 302.35
InChI Key: CWEWCUZFGHHZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Pharmacology and Tolerance

In clinical pharmacology, the tolerance and safety profile of related cephalosporin antibiotics, such as cefazedone, have been studied extensively. For instance, Züllich & Sack (1979) found that cefazedone, closely related in structure, demonstrated good tolerance in intravenous administration to patients, with very few experiencing adverse effects like rash or thrombocytosis. The study indicated no significant changes in blood counts, serum electrolytes, bilirubin, serum enzymes, or indications of renal function disturbances, highlighting the substance's good systemic and local tolerance (Züllich & Sack, 1979). Similarly, Ungethüm & Leopoid (1979) compared the tolerance of cefazedone with cefazolin, another cephalosporin, in healthy volunteers and found both to have very good systemic tolerance when administered intravenously and intramuscularly, offering insights into the safety profile of related compounds (Ungethüm & Leopold, 1979).

Potential Nephrotoxicity Studies

Mondorf's (1979) research focused on the potential nephrotoxicity of cefazedone in combination with gentamicin, compared to combinations of cefazolin, cephalothin with gentamicin. The study utilized alanine-amino-peptidase (AAP) determinations in urine as a measure for nephrotoxicity. Results indicated that the beta-lactam antibiotics, including cefazedone, did not affect the elimination of AAP, a tubule enzyme, suggesting a non-nephrotoxic profile for cefazedone when compared to the known nephrotoxic effects of gentamicin. This implies the nephroprotective potential of such compounds in pharmaceutical formulations (Mondorf, 1979).

Pharmacokinetics and Bioequivalence

Pharmacokinetics, an essential aspect of drug development and research, has also been a subject of study for structurally similar compounds. For instance, Pabst et al. (1979) conducted pharmacokinetic comparisons of cefazedone with cefazolin after administration, revealing nearly identical pharmacokinetics with a favorable concentration ratio of the central to peripheral (tissue) compartment. This research presents valuable data on drug distribution and elimination, pivotal for understanding the behavior of related compounds in the human body (Pabst et al., 1979).

properties

IUPAC Name

2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-12(17-8-10-2-1-4-15-7-10)6-11-9-21-14-16-5-3-13(20)18(11)14/h1-5,7,11H,6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEWCUZFGHHZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.